N-(3,4-Dichlorobenzyl)ethanamine

Overview

Description

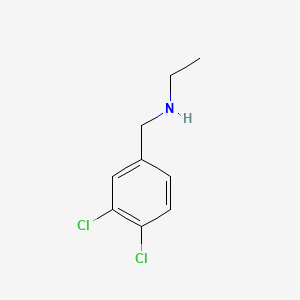

N-(3,4-Dichlorobenzyl)ethanamine is a chemical compound with the molecular formula C9H11Cl2N. It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, and an ethanamine group. This compound is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorobenzyl)ethanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorobenzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Corresponding amines.

Substitution: Various substituted benzyl ethanamines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

One of the primary applications of N-(3,4-Dichlorobenzyl)ethanamine is in pharmacological studies focusing on its interaction with sigma receptors. These receptors are implicated in various neurological processes, making this compound a candidate for exploring therapeutic effects related to neuropsychiatric disorders.

- Binding Affinity Studies : Research has indicated that modifications to the dichlorobenzyl moiety can significantly impact receptor affinity and selectivity. This suggests potential pathways for developing new pharmacological agents targeting sigma receptors.

Antidepressant Activity

This compound has been investigated as a potential triple reuptake inhibitor of neurotransmitters—serotonin, norepinephrine, and dopamine. A study highlighted its efficacy in inhibiting the reuptake of these neurotransmitters in vitro and demonstrated antidepressant-like activity in vivo using mouse models .

Cancer Research

The compound's structural similarities with other biologically active molecules position it as a candidate for cancer research. Studies have shown that derivatives of similar compounds can exhibit cytotoxic properties against various cancer cell lines, suggesting that this compound may also have potential in oncology .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Attributes |

|---|---|---|

| N-(3-Chlorobenzyl)ethanamine | Contains one chlorine atom on the benzene | Lower receptor affinity compared to dichloro |

| 1-(3,4-Dichlorophenyl)ethanamine | Chlorines on phenyl rather than benzyl | Different reactivity patterns |

| N-(4-Chloro-2-methylbenzyl)ethanamine | Contains a methyl group and one chlorine | Altered steric effects affecting activity |

Case Study 1: Sigma Receptor Interaction

A study investigated the binding affinities of various derivatives of this compound with sigma receptors. The results indicated that modifications to the halogen substitution patterns could enhance binding affinity significantly, providing insights into designing more effective sigma receptor ligands.

Case Study 2: Antidepressant Efficacy

In a controlled experiment involving mouse models, this compound was administered to assess its antidepressant-like effects. The results demonstrated a marked increase in serotonin levels and behavioral improvements in treated subjects compared to controls, supporting its potential as a novel antidepressant agent .

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorobenzyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-Dichlorobenzyl)ethanamine

- N-(3,5-Dichlorobenzyl)ethanamine

- N-(3,4-Dichlorophenyl)ethanamine

Uniqueness

N-(3,4-Dichlorobenzyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the benzyl group, which influences its chemical reactivity and interaction with biological targets. This distinct structure imparts unique properties that differentiate it from other similar compounds .

Biological Activity

N-(3,4-Dichlorobenzyl)ethanamine, with the molecular formula C9H11Cl2N, is a chemical compound characterized by a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, along with an ethanamine group. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications and interactions with biomolecules.

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its effects on different biological systems.

This compound interacts with specific molecular targets within biological systems. Its mechanism of action involves binding to enzymes or receptors, which alters their activity and results in various biological effects. The precise pathways and molecular targets can vary based on the specific application and context of use.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has shown notable activity against drug-resistant strains of Plasmodium falciparum, indicating potential as an antimalarial agent .

Antifungal Properties

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Studies have reported that derivatives of this compound possess antifungal properties, making them candidates for further development in treating fungal infections .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects. Research has shown that it can influence dopaminergic pathways by displacing selective ligands from their binding sites in striatal membranes. This suggests potential implications for disorders related to dopamine dysregulation, such as Parkinson's disease .

Case Studies and Experimental Data

Several studies have documented the biological activities of this compound:

- Antiplasmodial Activity : In vitro assays have shown that compounds related to this compound exhibit low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum. For instance, one study identified a derivative with an IC50 value significantly lower than that of standard treatments .

- Antifungal Evaluation : A series of synthesized compounds based on this compound were tested for antifungal activity against various fungal strains. The results indicated promising antifungal properties, particularly against Candida species .

- Neuropharmacological Studies : The ability of this compound to displace radiolabeled dopamine receptor ligands was quantified in a series of binding assays. The results showed a significant affinity for D1 and D2 receptors, suggesting potential applications in neuropharmacology .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWBKVYXMBSPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988305 | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68621-16-9 | |

| Record name | Benzenemethanamine, 3,4-dichloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068621169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.